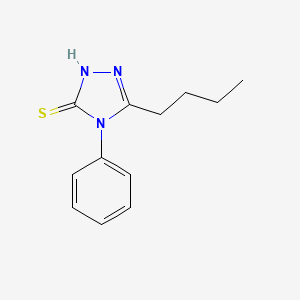

3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-butyl-4-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3S/c1-2-3-9-11-13-14-12(16)15(11)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBIZWNXMKDHFRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NNC(=S)N1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 3 Mercapto 4 Phenyl 5 Butyl 1,2,4 Triazole

Established Synthetic Pathways for the 1,2,4-Triazole (B32235) Core

The synthesis of the 1,2,4-triazole ring is a well-established field in heterocyclic chemistry, with several reliable methods available. One of the most common and versatile approaches involves the cyclization of thiosemicarbazide (B42300) derivatives. This method is particularly relevant for the synthesis of 3-mercapto-1,2,4-triazoles. semanticscholar.orgnih.gov

Another widely used method is the Pellizzari reaction, which involves the reaction of an acid hydrazide with an amide. Variations of this reaction, such as the Einhorn-Brunner reaction, utilize the condensation of hydrazines with imides. jocpr.com Furthermore, modern synthetic chemistry has introduced copper-catalyzed methods for the construction of the 1,2,4-triazole core from amidines, offering an efficient route to various substituted triazoles. isres.org These pathways provide a fundamental toolkit for chemists to construct the core heterocyclic structure before or during the introduction of specific functional groups.

Functionalization Approaches for 3-Mercapto, 4-Phenyl, and 5-Butyl Substituents

The synthesis of the specifically substituted 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole requires a strategic approach where the substituents are introduced through carefully chosen starting materials that become incorporated into the final heterocyclic ring.

Cyclization Reactions for the Formation of 3-Mercapto-1,2,4-triazole Ring

The most direct method for synthesizing 3-mercapto-1,2,4-triazoles is the intramolecular cyclization of 1-acyl-4-substituted-thiosemicarbazides. researchgate.netresearchgate.net This process is typically carried out in a basic medium, such as an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide. semanticscholar.orgnih.gov The reaction proceeds through the nucleophilic attack of one of the hydrazine (B178648) nitrogen atoms on the carbonyl carbon, followed by dehydration to form the stable 1,2,4-triazole ring. The thione tautomer is generally the more stable form for these compounds. semanticscholar.org

The general scheme for this reaction is as follows:

Formation of Acylthiosemicarbazide : An acid hydrazide is reacted with an isothiocyanate.

Cyclization : The resulting acylthiosemicarbazide is heated in an alkaline solution, leading to ring closure and the formation of the 5-substituted-4-substituted-4H-1,2,4-triazole-3-thiol.

Acidification : Subsequent acidification of the reaction mixture precipitates the final product. jocpr.com

Strategies for Incorporating Phenyl and Butyl Moieties

To synthesize the target compound, this compound, the specific precursors must contain the phenyl and butyl groups.

Incorporation of the 5-Butyl Group : The butyl group at the C-5 position of the triazole ring is derived from the corresponding carboxylic acid hydrazide. In this case, valeric acid hydrazide (pentanoyl hydrazide) serves as the starting material.

Incorporation of the 4-Phenyl Group : The phenyl group at the N-4 position is introduced by using phenyl isothiocyanate.

The synthesis begins with the reaction between valeric acid hydrazide and phenyl isothiocyanate to form the intermediate 1-valeryl-4-phenylthiosemicarbazide. This intermediate is then subjected to alkaline-mediated cyclization, as described previously, to yield the final product, this compound. mdpi.com

Advanced Chemical Transformations and Novel Derivative Synthesis from this compound

The presence of the reactive thiol (-SH) group makes this compound an excellent substrate for further chemical modifications, leading to a wide array of novel derivatives.

S-Alkylation and S-Acylation Reactions

The sulfur atom of the mercapto group is a potent nucleophile and readily undergoes S-alkylation and S-acylation reactions.

S-Alkylation is typically achieved by reacting the mercaptotriazole with an alkyl halide (e.g., alkyl chlorides, bromides, or iodides) in the presence of a base such as sodium hydroxide, sodium ethoxide, or potassium carbonate. semanticscholar.orgingentaconnect.com This reaction is highly regioselective, occurring exclusively at the sulfur atom to form thioether derivatives. A variety of alkylating agents can be used, leading to diverse structures. benthamdirect.comresearchgate.net

S-Acylation involves the reaction of the mercaptotriazole with acylating agents like acyl chlorides or acid anhydrides. This reaction also occurs at the sulfur atom, yielding S-acyl derivatives, which are essentially thioesters.

Below is a table showing examples of derivatives synthesized through S-alkylation of related 3-mercapto-1,2,4-triazoles.

| Starting Triazole | Alkylating Agent | Product | Reference |

|---|---|---|---|

| 5-Aryl-3-mercapto-1,2,4-triazole | Methyl Iodide | 5-Aryl-3-(methylthio)-1,2,4-triazole | semanticscholar.org |

| 5-Substituted-3-mercapto-1,2,4-triazole | 3-Chloropropyl-piperazine | 3-[3-(4-Substituted-1-piperazinyl)propyl]thio-5-substituted ingentaconnect.comchemijournal.comresearchgate.nettriazole | ingentaconnect.com |

| 4-Amino-5-aryl-3-mercapto-1,2,4-triazole | Phenacyl Bromide | 3-(Aryl)-6-(phenyl)-7H- ingentaconnect.comchemijournal.comresearchgate.nettriazolo[3,4-b] researchgate.netingentaconnect.comchemijournal.comthiadiazine | nih.gov |

Formation of Schiff Bases and Subsequent Cyclization

While this compound itself lacks a primary amino group for direct Schiff base formation, its derivatives, particularly the 4-amino analogues, are common precursors for synthesizing Schiff bases. chemijournal.comresearchgate.netnih.gov However, the mercapto group in the title compound is a key functional handle for constructing fused heterocyclic systems through reactions that involve condensation and cyclization steps.

A prominent example is the reaction with α-haloketones, such as phenacyl bromides. This reaction leads to the formation of fused thiazolo[3,2-b] ingentaconnect.comchemijournal.comresearchgate.nettriazole systems. researchgate.netresearchgate.net The process occurs in two stages:

Initial S-alkylation : The nucleophilic sulfur atom attacks the α-carbon of the halo-ketone, displacing the halide and forming an S-substituted ketone intermediate.

Intramolecular Cyclization : The intermediate then undergoes an intramolecular condensation reaction. A nitrogen atom from the triazole ring attacks the carbonyl carbon of the side chain, followed by dehydration, to form the stable, fused bicyclic thiazolo[3,2-b] ingentaconnect.comchemijournal.comresearchgate.nettriazole ring system. semanticscholar.orgresearchgate.net

This cyclocondensation reaction is a powerful strategy for creating complex heterocyclic scaffolds from simple mercaptotriazole precursors. The reaction of 4-amino-3-mercapto-1,2,4-triazoles with α-haloketones can similarly lead to the formation of 1,2,4-triazolo[3,4-b] researchgate.netingentaconnect.comchemijournal.comthiadiazines. nih.govnih.gov

Construction of Fused Heterocyclic Systems Involving the Triazole Ring

The versatile reactivity of the 3-mercapto-1,2,4-triazole core, exemplified by this compound, allows for its use as a foundational scaffold in the synthesis of various fused heterocyclic systems. The presence of the reactive thiol group, along with the adjacent nitrogen atoms of the triazole ring, provides nucleophilic centers that can readily react with bifunctional electrophiles to construct new rings. While specific studies on the derivatization of this compound are not extensively documented, established synthetic routes for analogous 3-mercapto-1,2,4-triazoles can be applied to this compound. These methodologies primarily lead to the formation of medicinally important fused systems such as triazolo-thiadiazoles and triazolo-thiadiazines.

The general strategies involve the cyclocondensation of the triazole with reagents containing two electrophilic sites. The mercapto group typically acts as the initial nucleophile, attacking one electrophilic center, followed by cyclization involving a ring nitrogen atom attacking the second electrophilic center.

A prevalent method for synthesizing fused heterocyclic systems from 4-amino-3-mercapto-1,2,4-triazoles involves their reaction with various bielectrophiles. nih.gov This approach is highly adaptable for creating a diverse range of triazolothiadiazines by selecting different bielectrophilic partners. nih.gov

For instance, new series of fused 1,2,4-triazoles, including triazolo[3,4-b] researchgate.netresearchgate.netnih.govthiadiazoles and 7H- nih.govresearchgate.netnih.govtriazolo[3,4-b] researchgate.netresearchgate.netnih.govthiadiazines, have been synthesized through the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with reagents like heteroaromatic aldehydes and 4-substituted phenacyl bromides. nih.gov Another common approach involves the interaction of 4-amino-4H-1,2,4-triazole-3-thiol with bielectrophiles such as phenacyl bromides and hydrazonoyl halides to produce nih.govresearchgate.netnih.govtriazolo[3,4-b] researchgate.netresearchgate.netnih.govthiadiazines. semanticscholar.org

The following subsections detail the synthetic pathways to construct prominent fused heterocyclic systems derived from the this compound scaffold.

Synthesis of Triazolo-Thiadiazole Systems

The fusion of a thiadiazole ring to the 1,2,4-triazole core results in the formation of a nih.govresearchgate.netnih.govtriazolo[3,4-b] researchgate.netresearchgate.netnih.govthiadiazole system. A common and direct method to achieve this is through the cyclization of a 3-mercapto-1,2,4-triazole with a carboxylic acid or its derivatives. This reaction is typically carried out in the presence of a dehydrating agent, such as phosphorus oxychloride, which facilitates the condensation and subsequent ring closure.

In a representative synthesis, the 4-amino-3-substituted-5-mercapto-1,2,4-triazole is treated with a selected carboxylic acid in the presence of a cyclizing agent like phosphorous oxychloride to yield the corresponding triazolo-thiadiazole derivative. researchgate.net

Synthesis of Triazolo-Thiadiazine Systems

The construction of a six-membered thiadiazine ring fused to the triazole moiety, forming a nih.govresearchgate.netnih.govtriazolo[3,4-b] researchgate.netresearchgate.netnih.govthiadiazine system, is another important derivatization strategy. This is generally achieved by reacting the 3-mercapto-1,2,4-triazole with α-haloketones, such as phenacyl bromides, in a suitable solvent. The reaction proceeds via initial S-alkylation of the mercapto group by the α-haloketone, followed by an intramolecular cyclization involving the ketone's carbonyl group and a nitrogen atom of the triazole ring.

For example, the synthesis of 3-arylamino-6-phenyl nih.govresearchgate.netnih.govtriazolo[3,4-b] researchgate.netresearchgate.netnih.govthiadiazines can be accomplished by heating 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in dry DMF, initially with potassium carbonate, followed by the addition of p-TsOH. nih.gov

The following table summarizes the general synthetic methodologies for the construction of fused heterocyclic systems from 3-mercapto-1,2,4-triazole derivatives. It is important to note that while these are established methods, specific examples for this compound are not detailed in the available literature.

| Starting Triazole Type | Reagent | Resulting Fused System | Typical Conditions |

| 3-Mercapto-4-phenyl-1,2,4-triazole | Carboxylic Acids | Triazolo[3,4-b]thiadiazole | Phosphorus oxychloride, reflux |

| 3-Mercapto-4-phenyl-1,2,4-triazole | α-Haloketones (e.g., Phenacyl bromide) | Triazolo[3,4-b]thiadiazine | Reflux in a suitable solvent (e.g., ethanol (B145695), DMF) |

| 4-Amino-3-mercapto-1,2,4-triazole | Hydrazonoyl Chlorides | Triazolo[3,4-b]thiadiazine | Base catalysis |

| 4-Amino-3-mercapto-1,2,4-triazole | Aromatic/Aliphatic/Cyclic Ketones | Triazolo[3,4-b]thiadiazine | Refluxing in acetic acid |

| 4-Amino-3-mercapto-1,2,4-triazole | 2-Bromo-1,4-naphthoquinone | Naphtho[1,2-e] nih.govresearchgate.netnih.govtriazolo[3,4-b] researchgate.netresearchgate.netnih.govthiadiazin-5-one | Two-step: reaction in ethanol followed by intramolecular cyclization in EtOH-HCl under reflux |

Advanced Spectroscopic and Analytical Characterization in the Context of 3 Mercapto 4 Phenyl 5 Butyl 1,2,4 Triazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the molecular framework of 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the target molecule, characteristic signals are expected for the phenyl, butyl, and mercapto groups.

Phenyl Protons: The five protons of the phenyl group attached to the nitrogen atom typically appear as a complex multiplet in the aromatic region, generally between δ 7.40 and 7.80 ppm.

Butyl Protons: The butyl group protons would exhibit distinct signals. The CH₂ group adjacent to the triazole ring would likely appear as a triplet. The subsequent two methylene (B1212753) (CH₂) groups would show up as multiplets, and the terminal methyl (CH₃) group would be an upfield triplet.

Mercapto Proton (SH): The mercapto proton is known to be exchangeable and its signal is often broad. In mercapto-triazole derivatives, this proton resonates significantly downfield, with chemical shifts often observed between δ 11.0 and 14.0 ppm, confirming the presence of the thiol tautomer in solution. nih.govmdpi.com For instance, in related 4-amino-3-phenyl-1H-1,2,4-triazole-(4H)-thione structures, this SH proton signal has been observed at 13.99 ppm. ijsr.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Triazole Carbons: The two carbon atoms of the triazole ring are chemically distinct. The carbon atom of the C=S group (in the thione tautomer) is significantly deshielded and its signal appears far downfield, typically in the range of δ 165–170 ppm. ijsr.netnih.gov The second triazole carbon, bonded to the butyl and phenyl groups, would be expected in the δ 150–155 ppm region. nih.gov

Phenyl Carbons: The carbons of the phenyl ring would produce signals in the aromatic region of δ 125–140 ppm.

Butyl Carbons: The four carbon atoms of the butyl chain would appear in the upfield aliphatic region of the spectrum (typically δ 13–40 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Data is predicted based on values for analogous compounds.

| Group | Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|---|

| Mercapto | SH | 11.0 - 14.0 (broad singlet) | - |

| Phenyl | Aromatic CH | 7.40 - 7.80 (multiplet) | 125.0 - 140.0 |

| Triazole | C-S | - | 165.0 - 170.0 |

| Triazole | C-Butyl | - | 150.0 - 155.0 |

| Butyl | α-CH₂ | Triplet | ~30.0 |

| Butyl | β-CH₂ | Multiplet | ~29.0 |

| Butyl | γ-CH₂ | Multiplet | ~22.0 |

| Butyl | δ-CH₃ | Triplet | ~14.0 |

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would display several characteristic absorption bands:

S-H Stretching: A weak absorption band for the S-H group is expected in the region of 2500–2650 cm⁻¹. nih.gov Its absence or weakness might suggest a prevalence of the thione tautomer in the solid state.

C=S Stretching: The thione form (C=S) typically shows a band in the 1234–1292 cm⁻¹ region. nih.gov

C=N Stretching: The stretching vibration of the C=N bond within the triazole ring is characteristic and usually appears as a strong band around 1590–1620 cm⁻¹. mdpi.com

C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the butyl group appear just below 3000 cm⁻¹. nih.gov

Aromatic C=C Stretching: Bands corresponding to the phenyl ring's C=C stretching vibrations are typically found in the 1450–1600 cm⁻¹ range. nih.gov

Table 2: Characteristic IR Absorption Frequencies for Mercapto-Triazole Derivatives

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| S-H Stretch | Thiol | 2500 - 2650 | nih.gov |

| C=S Stretch | Thione | 1234 - 1292 | nih.gov |

| C=N Stretch | Triazole Ring | 1590 - 1620 | mdpi.com |

| Aromatic C-H Stretch | Phenyl Ring | > 3000 | nih.gov |

| Aliphatic C-H Stretch | Butyl Group | < 3000 | nih.gov |

| C=C Stretch | Phenyl Ring | 1450 - 1600 | nih.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. For this compound (C₁₂H₁₅N₃S), the molecular weight is 233.33 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 233.

The fragmentation of 1,2,4-triazoles often involves the cleavage of the heterocyclic ring. ijsr.net Common fragmentation pathways for the target molecule could include:

Loss of the butyl group (C₄H₉, 57 amu), leading to a fragment at m/z 176.

Loss of the phenyl group (C₆H₅, 77 amu).

Cleavage of the triazole ring, which can result in various smaller charged fragments.

Loss of the SH radical or H₂S molecule.

The precise fragmentation pattern provides a fingerprint that helps confirm the molecule's structure and the connectivity of its substituents.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) in a compound. This experimental data is then compared with the theoretically calculated percentages based on the compound's molecular formula. For a sample to be considered pure, the experimental values should typically be within ±0.4% of the calculated values.

The theoretical elemental composition of this compound (C₁₂H₁₅N₃S) is calculated as follows:

Table 3: Theoretical Elemental Composition of C₁₂H₁₅N₃S

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 12 | 144.132 | 61.76% |

| Hydrogen | H | 1.008 | 15 | 15.120 | 6.48% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 18.01% |

| Sulfur | S | 32.06 | 1 | 32.060 | 13.75% |

| Total | 233.333 | 100.00% |

Experimental confirmation of these percentages is a standard method for verifying the empirical and molecular formula of a newly synthesized compound. mdpi.comdergipark.org.tr

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields detailed data on bond lengths, bond angles, and intermolecular interactions in the solid state.

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would reveal:

Molecular Conformation: The dihedral angles between the plane of the triazole ring and the attached phenyl and butyl groups. In similar structures, the phenyl ring is often significantly twisted out of the plane of the triazole ring, with reported dihedral angles ranging from 56° to 77°. nih.govnih.gov

Tautomeric Form: It would definitively establish whether the molecule exists in the thiol (-SH) or thione (=S) form in the solid state.

Intermolecular Interactions: The analysis would show how molecules pack in the crystal lattice, revealing any hydrogen bonding (e.g., N-H···S or S-H···N) or π–π stacking interactions between phenyl rings. mdpi.com

For example, in the crystal structure of a related compound, 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole, the triazole ring exhibits interplanar angles of approximately 64° and 77° with its substituents. nih.gov Such data is crucial for understanding the molecule's solid-state properties and potential interactions.

Investigations into the Biological Activities and Mechanistic Aspects of 3 Mercapto 4 Phenyl 5 Butyl 1,2,4 Triazole Derivatives

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological potency and selectivity of lead compounds. For 3-mercapto-1,2,4-triazole derivatives, SAR studies have revealed key structural features that modulate their various biological activities.

The flexibility and hydrogen bonding capability of the 1,2,4-triazole (B32235) ring are significant for its interaction with biological receptors. nih.gov Modifications at several positions on the triazole scaffold have been explored to understand their impact on efficacy.

Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl group at the N-4 position significantly influence activity. For instance, in antiproliferative studies, derivatives bearing a 3,4,5-trimethoxy moiety on the phenyl ring have demonstrated potent cytotoxicity against ovarian carcinoma cell lines. nih.gov The presence of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, affecting its binding affinity to target proteins.

Alkylation of the Mercapto Group (S-substitution): The mercapto group at the C-3 position is a common site for modification. S-alkylation with various moieties, including those bearing cyclic amines, has been shown to yield compounds with significant anticancer activity. benthamdirect.comingentaconnect.com Studies have shown that S-alkylated mercapto-1,2,4-triazoles bearing large substituents with hydrogen bond donor/acceptor atoms, such as nitrogen, exhibit notable anticancer activity, including against colon cancer. nih.gov

Substitution at the C-5 Position: The substituent at the C-5 position also plays a role in determining the biological profile. While the parent compound in this article's focus has a butyl group, variations in this alkyl chain or its replacement with other groups (like furan (B31954) or adamantyl moieties) have been shown to modulate antimicrobial and antibacterial activities. nih.govistanbul.edu.tr

Substitution on the Triazole Ring (N-2 or N-4): Modifications directly on the triazole ring, such as the introduction of aminomethyl groups or different moieties at the N-4 position, have been used to create hybrid molecules with potential antimycobacterial properties. tubitak.gov.tr The presence of a hydrogen atom at the N-4 position is sometimes considered necessary for receptor interaction. jocpr.com

These SAR studies indicate that the biological activity of 3-mercapto-1,2,4-triazole derivatives can be finely tuned by strategic structural modifications, allowing for the development of compounds with enhanced potency and selectivity for specific biological targets.

Mechanistic Probes of Cellular and Molecular Targets

Understanding the specific cellular and molecular targets of 3-mercapto-1,2,4-triazole derivatives is essential for their development as therapeutic agents. Research has identified several mechanisms through which these compounds exert their biological effects.

Derivatives of 1,2,4-triazole are known to be effective enzyme inhibitors. The nitrogen atoms in the triazole ring can act as ligands, chelating metal ions within the active sites of metalloenzymes.

Notably, 1,2,4-triazole-3-thione derivatives have been investigated as inhibitors of carbonic anhydrase (CA). researchgate.neteurekaselect.com CAs are zinc-containing enzymes, and their overexpression is linked to several carcinomas. eurekaselect.comnih.gov Studies have shown that certain triazole derivatives can effectively inhibit CA isoforms, particularly hCA IX and XII, which are tumor-associated, while showing selectivity over off-target isoforms like hCA I and II. nih.govresearchgate.net The inhibitory mechanism often involves the interaction of the triazole moiety with the zinc ion in the enzyme's active site. researchgate.net

A significant anticancer mechanism for a class of 1,2,4-triazole derivatives is the inhibition of tubulin polymerization. nih.govresearchwithrutgers.com Tubulin is the protein subunit of microtubules, which are critical for cell division, motility, and structure. By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis. nih.gov

Several studies have shown that 1,2,4-triazole derivatives can act as potent tubulin polymerization inhibitors, with some exhibiting activity in the nanomolar range. nih.govresearchgate.net Molecular docking studies and binding experiments have demonstrated that these compounds often bind to the colchicine (B1669291) site on β-tubulin. nih.govnih.govresearchgate.net This binding prevents the polymerization of tubulin heterodimers into microtubules, thereby halting mitosis. nih.gov The 1,2,4-triazole ring is thought to mimic the cis-stilbene (B147466) configuration of combretastatin (B1194345) A-4, a well-known tubulin inhibitor that also binds to the colchicine site. nih.govresearchwithrutgers.com

In addition to direct enzyme inhibition, 3-mercapto-1,2,4-triazole derivatives can modulate critical intracellular signal transduction pathways involved in cancer cell proliferation and survival. The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a key signaling cascade that is often dysregulated in cancer.

Docking-based virtual screening has identified S-substituted 1H-3-R-5-mercapto-1,2,4-triazoles as potential inhibitors of proteins in this pathway, such as PDK1 (phospholipid-dependent kinase 1). nih.gov By inhibiting key kinases like PI3K or its downstream targets, these compounds can interfere with signals that promote cell growth and survival, ultimately leading to antiproliferative effects. spandidos-publications.com

Antiproliferative Activity and Cellular Mechanism Studies (e.g., cell cycle analysis, apoptosis induction)

Derivatives of 3-mercapto-1,2,4-triazole have demonstrated significant antiproliferative activity against a range of human cancer cell lines, including lung (A549), breast (MCF7), ovarian (SKOV3), and colon (HT-29) cancers. nih.govresearchgate.net The cytotoxic effects of these compounds are often mediated by the induction of cell cycle arrest and apoptosis.

Cell Cycle Analysis: Flow cytometry analysis has revealed that potent 3-mercapto-1,2,4-triazole derivatives can cause a significant arrest of cancer cells in the G2/M phase of the cell cycle. nih.govresearchgate.net This G2/M arrest is consistent with the mechanism of tubulin polymerization inhibition, as cells with disrupted microtubule formation cannot properly form a mitotic spindle and are halted before mitosis. nih.gov

Apoptosis Induction: Following cell cycle arrest, these compounds can trigger programmed cell death, or apoptosis. Annexin V-FITC/propidium iodide staining assays have confirmed that active triazole derivatives induce apoptosis in cancer cells in a dose-dependent manner. nih.govresearchgate.net The induction of apoptosis is a desirable characteristic for an anticancer agent, as it leads to the safe and efficient elimination of tumor cells.

The table below summarizes the antiproliferative activity of selected 3-mercapto-1,2,4-triazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Cellular Mechanism | Reference |

| 4d | SKOV3 (Ovarian) | 3.02 | G2/M Arrest, Apoptosis Induction | nih.gov |

| Series 4a-f | A549, MCF7, SKOV3 | 3.02 - 15.37 | Not specified | nih.gov |

| 8i, 8j | U937, HL-60 | Potent | Not specified | benthamdirect.com |

| TZ55.7 | HT-29 (Colon) | Significant | G0/G1 Arrest | nih.gov |

| 25 | HCT116 (Colon) | 1.15 | Not specified | researchgate.net |

Antimicrobial Spectrum Analysis and Related SAR (e.g., antibacterial, antifungal, antitubercular)

The 1,2,4-triazole scaffold is a cornerstone of many antimicrobial agents. researchgate.net Derivatives of 3-mercapto-1,2,4-triazole have been extensively evaluated for their activity against a broad spectrum of pathogens, including bacteria, fungi, and mycobacteria.

Antibacterial and Antifungal Activity: Numerous studies have confirmed the antibacterial and antifungal potential of this class of compounds. jocpr.comujmm.org.ua They have shown inhibitory activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). nih.govsci-hub.se The SAR for antibacterial activity suggests that the nature of the substituent on the triazole ring and the mercapto group can influence the spectrum and potency. For example, some Schiff base derivatives of 1,2,4-triazole-3-thiol showed strong activity against S. aureus and the fungus Microsporum gypseum. researchgate.net The antifungal activity of triazoles is well-established, with many clinically used antifungal drugs, such as fluconazole (B54011) and itraconazole, containing this core structure. ujmm.org.uanih.gov

Antitubercular Activity: With the rise of drug-resistant tuberculosis, there is an urgent need for new antitubercular agents. nih.gov Derivatives of 3-mercapto-1,2,4-triazole have emerged as a promising class of compounds in this area. jocpr.com Various synthesized series have been screened in vitro against Mycobacterium tuberculosis H37Rv, showing considerable inhibition. istanbul.edu.trnih.gov Hybrid molecules incorporating the 3-mercapto-1,2,4-triazole scaffold with other pharmacophores, like pyrrole, have also been designed as potential antimycobacterial agents. tubitak.gov.tr One study found that a series of N-(3-(2-(3-hydrazinyl-3-oxoalkanoyl)hydrazinyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl)isonicotinamide derivatives showed potent antitubercular activity, with the most active compound having a Minimum Inhibitory Concentration (MIC) of 6.25 µg/ml. rjptonline.org

The table below presents the antimicrobial activity of representative 1,2,4-triazole derivatives.

| Compound Class | Target Organism | Activity Measure | Result | Reference |

| Alkylsulfanyltriazoles | Mycobacterium tuberculosis H37Rv | % Inhibition @ 6.25 µg/ml | 58-84% | nih.gov |

| Schiff bases of 4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | MIC | Comparable to Streptomycin | researchgate.net |

| Schiff bases of 4H-1,2,4-triazole-3-thiol | Microsporum gypseum | MIC | Superior to Ketoconazole | researchgate.net |

| N-arylidene hydrazides | Mycobacterium tuberculosis H37Rv | % Inhibition @ >6.25 µg/ml | up to 61% | istanbul.edu.tr |

| Isonicotinamide derivatives | Mycobacterium tuberculosis H37Rv | MIC | 6.25 µg/ml (most potent) | rjptonline.org |

Anti-inflammatory and Analgesic Efficacy Studies

Extensive literature reviews did not yield specific studies on the anti-inflammatory and analgesic efficacy of the chemical compound 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole. Research has been conducted on a variety of other derivatives of the 1,2,4-triazole nucleus, demonstrating the interest in this class of compounds for their potential pharmacological activities.

The 1,2,4-triazole scaffold is recognized as a pharmacologically significant structure, with various derivatives reported to possess anti-inflammatory and analgesic properties, among other biological activities. nih.govnih.govmdpi.com Studies on related compounds often involve evaluating their ability to inhibit inflammation in models such as carrageenan-induced paw edema in rats and assessing analgesic effects through tests like the acetic acid-induced writhing and hot plate methods. nih.gov

For instance, research on various 5-substituted-4-phenyl-3-mercapto-1,2,4-triazoles has explored how different substituent groups at the 5-position influence anti-inflammatory and analgesic activities. orientjchem.org These studies often compare the efficacy of new derivatives to standard drugs like diclofenac (B195802) sodium or ibuprofen (B1674241) to gauge their potential. nih.govorientjchem.org

In one such study, a series of novel 5-phenyl-4-substituted amino-3-mercapto(4H)-1,2,4-triazoles were synthesized and evaluated. While specific derivatives showed potent anti-inflammatory and analgesic activity, sometimes exceeding that of the reference drug diclofenac sodium, this study did not include the 5-butyl derivative. orientjchem.org Another study on 5-(1-adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles also demonstrated that certain derivatives possess good or moderate dose-dependent anti-inflammatory activity. nih.gov

While these findings highlight the potential of the 3-mercapto-4-phenyl-1,2,4-triazole framework as a source of new anti-inflammatory and analgesic agents, the absence of specific data for the 5-butyl derivative means that its efficacy in these areas remains uncharacterized. Future research would be necessary to synthesize and evaluate this compound to determine its specific pharmacological profile.

Coordination Chemistry: Synthesis, Characterization, and Applications of Metal Complexes of 3 Mercapto 4 Phenyl 5 Butyl 1,2,4 Triazole

Synthesis of Novel Metal Complexes

The synthesis of metal complexes with 3-mercapto-4-phenyl-5-butyl-1,2,4-triazole typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The general procedure often entails dissolving the triazole ligand in a solvent such as ethanol (B145695) or methanol, followed by the addition of a solution of the metal salt (e.g., chlorides, nitrates, or acetates of transition metals). The reaction mixture is then refluxed for a period, during which the complex precipitates out of solution. The resulting solid complex is collected by filtration, washed with the solvent to remove any unreacted starting materials, and then dried.

For instance, the synthesis of neutral chelates of a similar ligand, 3,4-diphenyl-5-mercapto-1,2,4-triazole, with various metal(II) ions was achieved by refluxing the metal chloride or sulfate (B86663) with the ligand in a 1:2 molar ratio in ethanol. The addition of an aqueous solution of sodium acetate (B1210297) often facilitates the precipitation of the complexes. ias.ac.in Similarly, complexes of Zr(IV), Cd(II), and Sn(II) with a Schiff base derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have been successfully prepared in an alcoholic medium. uobaghdad.edu.iq The stoichiometry of the resulting complexes, commonly 1:1 or 1:2 (metal:ligand), can be influenced by the reaction conditions and the nature of the metal ion. ajol.info

Characterization of Coordination Modes and Ligand-Metal Interactions

The coordination behavior of this compound is dictated by the presence of multiple potential donor atoms: the sulfur atom of the mercapto group and the nitrogen atoms of the triazole ring. This ligand can exist in tautomeric thione and thiol forms. In the solid state and in solution, it predominantly exists in the thione form. Upon complexation with a metal ion, the proton of the mercapto group is typically lost, and the ligand coordinates in its anionic thiolate form.

Infrared (IR) spectroscopy is a crucial tool for determining the coordination mode. The disappearance of the ν(S-H) band (around 2550-2600 cm⁻¹) and the ν(N-H) band (around 3100-3200 cm⁻¹) in the IR spectrum of the complex compared to the free ligand suggests deprotonation and coordination through the sulfur and a nitrogen atom, respectively. A significant shift in the ν(C=N) band of the triazole ring to lower or higher frequencies upon complexation also indicates the involvement of a ring nitrogen atom in coordination. For example, in complexes of 3,4-diphenyl-5-mercapto-1,2,4-triazole, the IR data suggests that the ligand behaves as a uninegative bidentate ligand, coordinating through the sulfur atom and a ring nitrogen atom. ias.ac.in In some cases, the ligand can act as a tridentate ligand. ias.ac.in

Nuclear Magnetic Resonance (¹H NMR) spectroscopy is also employed to elucidate the structure of these complexes. The disappearance of the N-H and S-H proton signals in the ¹H NMR spectrum of a diamagnetic complex confirms the deprotonation of the ligand upon coordination. Shifts in the positions of the aromatic and aliphatic protons of the phenyl and butyl groups can also provide evidence of complex formation.

Table 1: Spectroscopic Data for a Representative Metal Complex of a Related Mercapto-Triazole Ligand

| Spectroscopic Technique | Free Ligand | Metal Complex | Interpretation |

| FT-IR (cm⁻¹) | |||

| ν(N-H) | ~3150 | Absent | Deprotonation and coordination of N atom |

| ν(S-H) | ~2570 | Absent | Deprotonation and coordination of S atom |

| ν(C=N) | ~1610 | Shifted to lower/higher frequency | Involvement of triazole N in coordination |

| ¹H NMR (ppm) | |||

| δ(N-H) | ~13.5 | Absent | Deprotonation and coordination |

| δ(S-H) | ~4.0 | Absent | Deprotonation and coordination |

Advanced Structural Studies of Metal Complexes (e.g., X-ray Diffraction, EPR)

Electron Paramagnetic Resonance (EPR) spectroscopy is a valuable technique for studying paramagnetic metal complexes, such as those of Cu(II). The EPR spectrum can provide information about the electronic environment of the metal ion and the nature of the metal-ligand bonding. The g-values and hyperfine coupling constants obtained from the EPR spectrum can help in determining the geometry of the complex and the degree of covalency in the metal-ligand bonds. For example, the EPR spectrum of a Cu(II) complex with 3,4-diphenyl-5-mercapto-1,2,4-triazole showed resolved hyperfine lines characteristic of axial symmetry. ias.ac.in

Investigation of Biological Activities of Metal Complexes (e.g., antimicrobial, enzyme inhibition)

Mercapto-1,2,4-triazole derivatives and their metal complexes are known to exhibit a wide range of biological activities. The biological potency of the ligand is often enhanced upon chelation with a metal ion.

Antimicrobial Activity: The antimicrobial activity of these compounds is believed to arise from their ability to interfere with essential cellular processes in microorganisms. The chelation of the ligand to a metal ion can increase the lipophilicity of the complex, facilitating its transport across the microbial cell membrane. Once inside the cell, the complex can inhibit enzyme activity or disrupt cellular functions. Studies on metal complexes of various mercapto-triazoles have demonstrated their efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungi. ajol.inforesearchgate.net For instance, complexes of 3,4-diphenyl-5-mercapto-1,2,4-triazole displayed significant antifungal activity against A. alternata and A. flavus. ias.ac.in It has been observed that the antimicrobial activity of the complexes is generally greater than that of the free ligand. researchgate.net

Enzyme Inhibition: Metal complexes of mercapto-1,2,4-triazoles have also been investigated as inhibitors of various enzymes. The triazole nucleus is a key pharmacophore in many enzyme inhibitors. isp.edu.pk For example, metal complexes of 4,5-disubstituted-3-mercapto-1,2,4-triazoles have been shown to act as inhibitors of carbonic anhydrase isozymes. nih.gov Derivatives of 1,2,4-triazoles have also been found to be effective inhibitors of enzymes such as acetylcholinesterase, butyrylcholinesterase, and α-glucosidase. isp.edu.pknih.gov The inhibitory activity is often attributed to the ability of the complex to bind to the active site of the enzyme, thereby blocking its catalytic function. Some triazole derivatives have been identified as inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. nih.gov

Table 2: Biological Activities of Metal Complexes of Related Mercapto-Triazole Ligands

| Biological Activity | Test Organism/Enzyme | Observation |

| Antimicrobial | Staphylococcus aureus, Escherichia coli | Enhanced activity of metal complexes compared to the free ligand. researchgate.net |

| Aspergillus alternata, Aspergillus flavus | Significant antifungal activity observed for various metal complexes. ias.ac.in | |

| Enzyme Inhibition | Carbonic Anhydrase | Inhibition of CA I, II, and IV by Zn(II), Hg(II), and Cu(I) complexes. nih.gov |

| Metallo-β-lactamase | Moderate inhibitory activity observed for some triazole derivatives. nih.gov |

Exploration of Other Material Science Applications (e.g., corrosion inhibition, catalysis)

Beyond their biological applications, metal complexes of this compound and related compounds have potential uses in material science.

Corrosion Inhibition: Mercapto-1,2,4-triazole derivatives have been extensively studied as corrosion inhibitors for various metals and alloys in acidic media. These compounds can adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. The adsorption process is facilitated by the presence of heteroatoms (N and S) and the phenyl ring, which can interact with the vacant d-orbitals of the metal. The butyl group, being an electron-donating group, can enhance the electron density on the inhibitor molecule, thereby improving its adsorption and inhibition efficiency. Studies on compounds like 5-mercapto-3-butyl-4-salicylidineimino-1,2,4-triazole have shown good corrosion inhibition efficiency for mild steel in acidic solutions. The formation of metal complexes on the surface can further enhance the protective properties of the inhibitor film.

Catalysis: While less explored, metal complexes of mercapto-1,2,4-triazoles could potentially serve as catalysts in various organic reactions. The coordination of the ligand to a metal center can modulate the metal's electronic properties and create a specific steric environment, which can influence its catalytic activity and selectivity. The presence of both soft (sulfur) and hard (nitrogen) donor atoms in the ligand allows for the stabilization of various oxidation states of the metal, which is often a key requirement for catalytic cycles. Further research is needed to fully explore the catalytic potential of these complexes.

Future Perspectives and Advanced Research Trajectories for 3 Mercapto 4 Phenyl 5 Butyl 1,2,4 Triazole

Development of Green Chemistry Approaches for Synthesis

The synthesis of 1,2,4-triazole (B32235) derivatives is increasingly benefiting from the principles of green chemistry, which prioritize the reduction of chemical waste, energy consumption, and the use of hazardous substances. nih.govresearchgate.net Future research on 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole will likely focus on adopting these eco-friendly methods over classical synthesis routes.

Key green chemistry strategies applicable to triazole synthesis include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. mdpi.comresearchgate.net

Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation provides an alternative energy source that can enhance reaction rates and efficiency. nih.govresearchgate.net

Use of Natural Catalysts: Researchers have successfully used natural, biodegradable catalysts like lemon juice for the synthesis of triazole derivatives, offering a non-toxic and renewable alternative to traditional acid catalysts. researchgate.net

Eco-Friendly Solvents: The replacement of volatile and toxic organic solvents with greener alternatives, such as deep eutectic solvents, is a critical area of development. researchgate.net

These approaches are not only environmentally responsible but can also offer advantages in terms of efficiency and cost-effectiveness. researchgate.net

| Method | Key Advantages | Potential Application | Reference |

|---|---|---|---|

| Microwave Irradiation | Reduced reaction time, improved energy efficiency, higher yields. | Rapid and efficient cyclization to form the triazole ring. | researchgate.net |

| Ultrasound Assistance | Enhanced reaction rates, often performed at lower temperatures. | Facilitating one-pot synthesis reactions. | nih.govresearchgate.net |

| Natural Catalysts (e.g., Lemon Juice) | Eco-friendly, renewable, non-hazardous. | Catalyzing condensation and cyclization steps. | researchgate.net |

| Deep Eutectic Solvents | Low toxicity, biodegradable, can act as both solvent and catalyst. | Replacing volatile organic compounds (VOCs) in the reaction medium. | researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of novel therapeutic agents. nih.govpremierscience.com For this compound, these computational tools offer the potential to rapidly explore its chemical space and design derivatives with enhanced biological activity and desirable properties.

Future applications of AI/ML in this area include:

Generative Models: AI algorithms can design novel molecules with specific properties by learning from vast datasets of existing compounds. premierscience.com This could be used to generate new analogs of this compound with predicted improvements in efficacy or selectivity.

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models built with ML can predict the biological activity and toxicity of new derivatives before they are synthesized, saving time and resources. nih.gov

Virtual Screening: AI can screen massive virtual libraries of compounds to identify those most likely to interact with a specific biological target, thereby prioritizing experimental efforts. premierscience.com

Drug Repurposing: AI can identify new therapeutic uses for existing compounds by analyzing complex biological data, potentially finding new applications for this compound or related molecules. pharmaceutical-journal.com

Expanding the Scope of Biological Target Identification and Validation

While the 1,2,4-triazole scaffold is known to exhibit a broad spectrum of biological activities—including antifungal, anticancer, and anti-inflammatory effects—the specific molecular targets for many of its derivatives, including this compound, are often not fully elucidated. researchgate.netnih.gov Future research will focus on identifying and validating the precise proteins, enzymes, or genetic pathways with which this compound interacts to exert its biological effects.

Advanced techniques for target identification include:

Proteomics and Chemoproteomics: These methods can identify direct protein targets of a small molecule within a complex biological sample.

Genetic Screening: Techniques like CRISPR-Cas9 screening can reveal genes that are essential for a compound's activity, thereby pointing to its mechanism of action.

In Silico Target Prediction: Computational algorithms can predict potential binding partners for a compound based on its structure and comparison to ligands with known targets.

Identifying specific targets is crucial for understanding the compound's mechanism of action and for rationally designing more potent and selective next-generation drugs. For instance, various triazole derivatives have been identified as inhibitors of enzymes like phosphodiesterase 4B (PDE4B) and BACE1, which is implicated in Alzheimer's disease. nih.govnih.gov

Exploration of Multi-Target Directed Ligands (MTDLs)

Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways, making them difficult to treat with single-target drugs. nih.govresearchgate.net The development of Multi-Target Directed Ligands (MTDLs)—single molecules designed to interact with multiple targets simultaneously—is a promising therapeutic strategy. nih.gov

The 1,2,4-triazole scaffold is an excellent candidate for MTDL design due to its versatile binding capabilities and synthetic tractability. researchgate.netresearchgate.net Future research on this compound could involve:

Molecular Hybridization: Combining the triazole core with other known pharmacophores to create a single molecule that can address multiple disease targets. nih.gov

Targeting Disease Networks: Designing ligands that modulate key nodes within a disease-related protein interaction network.

Application in Alzheimer's Disease: Triazole derivatives have been explored as MTDLs for Alzheimer's disease by targeting hallmarks like Aβ aggregation, metal dysregulation, and oxidative stress. nih.govnih.govnih.gov

Application in Cancer: Researchers have designed benzimidazole-triazole hybrids as multi-target inhibitors of EGFR, VEGFR-2, and Topoisomerase II for cancer therapy. researchgate.net

This approach offers the potential for improved therapeutic efficacy and a reduced likelihood of drug resistance compared to monotherapy.

Application in Materials Science and Industrial Chemistry Beyond Biological Systems

The unique physicochemical properties of the triazole ring extend its utility beyond medicine into materials science and industrial chemistry. ingentaconnect.comresearchgate.net The electron-deficient nature of the 1,2,4-triazole system imparts excellent electron-transport and hole-blocking properties, making it valuable for electronic applications. researchgate.net

Future research could explore the potential of this compound in:

Organic Electronics: As components in Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells. ingentaconnect.comresearchgate.net Triazole derivatives have been used as host materials in phosphorescent OLEDs. researchgate.net

High-Energy-Density Materials: The high nitrogen content of the triazole ring makes it a candidate for developing more stable and environmentally friendly energetic materials. mdpi.com

Corrosion Inhibition: Mercapto-1,2,4-triazoles have shown widespread use as effective corrosion inhibitors for various metals. jocpr.com

Industrial Catalysis: The triazole scaffold can be incorporated into ligands for metal catalysts used in various industrial chemical transformations.

Q & A

Q. What are the common synthetic routes for 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole, and which characterization techniques are essential for confirming its structure?

Answer: The synthesis typically involves cyclocondensation reactions of thiosemicarbazides or nucleophilic substitution of mercapto groups. For example, analogs like 3-mercapto-1,2,4-triazole derivatives are synthesized by refluxing precursors (e.g., 4-amino-triazoles) with aldehydes or alkyl halides in ethanol/acetic acid, followed by purification via recrystallization . Key characterization methods include:

- 1H NMR spectroscopy : To confirm proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, mercapto-SH signals at δ 13–14 ppm) .

- LC-MS : To verify molecular ion peaks and purity (>95%) .

- Elemental analysis : To validate empirical formulas (e.g., C, H, N, S content within ±0.3% of theoretical values) .

Q. What are the key biological activities reported for this compound, and how do researchers validate these activities experimentally?

Answer: While direct studies on this compound are limited, structurally similar 1,2,4-triazole derivatives exhibit:

- Antimicrobial activity : Validated via in vitro minimum inhibitory concentration (MIC) assays against Staphylococcus aureus (MIC: 8–32 µg/mL) and Candida albicans .

- Anticancer potential : Assessed through MTT assays (e.g., IC₅₀ values of 10–50 µM against HeLa cells) .

- Anti-inflammatory effects : Measured via COX-2 inhibition assays (e.g., 60–80% inhibition at 100 µM) .

Controls include using reference drugs (e.g., fluconazole for antifungal tests) and solvent-only blanks to rule out false positives.

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Answer: Based on GHS classifications for analogous triazoles:

- PPE : Nitrile gloves, lab coats, and chemical safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., acetic acid) .

- Storage : Keep in airtight containers at <25°C, away from oxidizers .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Answer: Discrepancies (e.g., variable MIC values) may arise from differences in:

- Test strains : Use standardized strains (e.g., ATCC cultures) and replicate assays ≥3 times .

- Experimental design : Control for solvent effects (e.g., DMSO ≤1% v/v) and pH (neutral buffers for stability) .

- Structural analogs : Compare with derivatives like 3-mercapto-4-phenyl-5-arylaminomethyl-1,2,4-triazoles to identify SAR trends (e.g., electron-withdrawing groups enhance antifungal activity) .

Q. What methodological approaches are employed to study the structure-activity relationship (SAR) of this compound derivatives?

Answer:

- Analog synthesis : Introduce substituents (e.g., halogens, alkyl chains) at the 4-phenyl or 5-butyl positions to assess steric/electronic effects .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like fungal CYP51 (ΔG values < −8 kcal/mol indicate strong inhibition) .

- Pharmacophore mapping : Identify critical groups (e.g., mercapto-SH for metal chelation) via QSAR studies .

Q. What strategies are effective in optimizing the solubility and stability of this compound for in vivo studies?

Answer:

- Salt formation : React with sodium hydroxide to create water-soluble sodium thiolate salts .

- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance bioavailability .

- Stability assays : Monitor degradation via HPLC under physiological conditions (pH 7.4, 37°C) over 24 hours .

Q. Notes

- Avoid commercial sources (e.g., BenchChem) per reliability guidelines.

- Triazole derivatives require rigorous purity validation (>95%) for reproducible results.

- Collaborate with toxicology labs for in vivo safety profiling (e.g., LD₅₀ in rodent models).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.